Imidazo-[1,2-a]-quinoline-2-methanol
Description
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
imidazo[1,2-a]quinolin-2-ylmethanol |
InChI |
InChI=1S/C12H10N2O/c15-8-10-7-14-11-4-2-1-3-9(11)5-6-12(14)13-10/h1-7,15H,8H2 |
InChI Key |
XDABQGSSYNCKTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC(=CN32)CO |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Imidazo-[1,2-a]-quinoline-2-methanol
The synthesis of this compound can be achieved through various methods. One notable approach involves the use of ionic liquid catalysis under ultrasonic irradiation, which enhances reaction efficiency and yield. This method allows for the synthesis of imidazo[1,2-a]quinoline derivatives from aldehydes, enaminones, and malononitrile in a one-pot reaction with high yields and mild conditions .
Biological Activities
This compound exhibits a range of biological activities:
- Central Benzodiazepine Receptor Ligands : Derivatives of imidazo[1,5-a]quinoline have shown high affinity for central benzodiazepine receptors, with some compounds demonstrating anxiolytic and neuroprotective properties without the side effects typical of traditional benzodiazepines . For instance, fluoroderivative compounds have been identified with Ki values in the nanomolar range, indicating potent receptor binding.
- Antidiabetic Agents : Research has highlighted the potential of imidazo[1,2-c]quinazoline derivatives as α-glucosidase inhibitors. These compounds can regulate blood glucose levels effectively, making them candidates for type 2 diabetes treatment . The inhibitory potencies of these derivatives were evaluated against α-glucosidase, revealing promising IC50 values.
- Epidermal Growth Factor Receptor Inhibitors : Imidazo[1,2-a]quinoxaline-based inhibitors have been synthesized targeting the epidermal growth factor receptor (EGFR), which is crucial in cancer therapy. These compounds demonstrated significant binding interactions with EGFR and exhibited inhibitory activities against various cancer cell lines .
Case Study 1: Anxiolytic Properties
A series of imidazo[1,5-a]quinoline derivatives were synthesized and evaluated for their anxiolytic effects. Compounds were tested in vivo for their ability to reduce anxiety-like behaviors in animal models. Results indicated that certain derivatives significantly decreased anxiety without causing sedation, highlighting their therapeutic potential .
Case Study 2: Antidiabetic Activity
In a study focusing on α-glucosidase inhibition, several derivatives of imidazo[1,2-c]quinazoline were synthesized. The most potent inhibitors were identified through structure-activity relationship analysis and further validated through molecular docking studies to confirm their binding interactions with the enzyme .
Table 1: Biological Activities of Imidazo-[1,2-a]-quinoline Derivatives
| Compound Name | Activity Type | IC50/Ki Value | Notes |
|---|---|---|---|
| Fluoroderivative 7w | CBR Ligand | Ki = 0.44 nM | Most potent among tested derivatives |
| Compound 19e | α-Glucosidase Inhibitor | IC50 = 50.0 µM | Effective in regulating blood glucose |
| Compound 27e | EGFR Inhibitor | Not specified | Active against cancer cell lines |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of Imidazo[1,2-a]quinoline-2-methanol with structurally similar compounds:
*Predicted using XlogP3 or analogous methods.
†Estimated based on analog data.
Key Observations:
- Substituent Effects: The hydroxymethyl group (-CH2OH) in Imidazo[1,2-a]quinoline-2-methanol increases polarity and hydrogen-bonding capacity relative to carbaldehydes (-CHO) or alkylamino groups (-N(Et)2), which may enhance aqueous solubility .
Preparation Methods
Reaction Overview
A seminal method from US Patent 5,389,640 involves benzoylation of 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline-2-methanol followed by hydrolysis. The two-step process ensures high regioselectivity:
Step 1: Benzoylation
The starting material reacts with benzoyl chloride in dichloromethane under nitrogen atmosphere. Triethylamine acts as a base to neutralize HCl, driving the reaction to completion. The intermediate, 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline-2-methyl benzoate, is isolated via extraction and silica gel chromatography.
Step 2: Hydrolysis
The benzoate ester undergoes hydrolysis using glycolic acid at 150°C–160°C for 3 hours. The crude product is dissolved in dilute HCl, treated with decolorizing carbon, and basified with ammonium hydroxide to precipitate Imidazo[1,2-a]-quinoline-2-methanol. Recrystallization from ethyl acetate yields greenish crystals (89.6% purity).
Optimization Insights
-
Temperature Control : Excessive heat (>160°C) leads to decomposition, reducing yield.
-
Solvent Selection : Ethyl acetate maximizes recrystallization efficiency by balancing polarity and solubility.
-
Catalyst-Free Conditions : The absence of metal catalysts simplifies purification but requires prolonged reaction times.
Domino Reaction Approach
Synthetic Pathway
A domino reaction reported by Iminova et al. (2008) enables one-pot synthesis of imidazo[1,2-a]quinoline derivatives. Methyl 2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate reacts with substituted acetonitriles (XCH2CN, X = CN, hetaryl) in acetic acid with sodium acetate. The sequence involves:
-
Nucleophilic Attack : Acetonitrile’s nitrile group attacks the benzoxazine carbonyl.
-
Cyclization : Intramolecular amidation forms the imidazole ring.
-
Rearomatization : Acidic conditions promote quinoline ring reformation.
The method achieves 60%–85% yields, with 2-methylimidazo[1,2-a]quinolin-5(3H)-one as a major byproduct.
Critical Parameters
-
Acetonitrile Substituents : Electron-withdrawing groups (e.g., CN) enhance reaction rates by stabilizing transition states.
-
Acetic Acid Concentration : Higher acidity (≥50%) accelerates cyclization but risks side reactions.
-
X-ray Validation : Crystallographic data confirm the product’s regioisomeric purity, ruling out [1,5-a] or [4,5-c] isomers.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Analytical Characterization
Spectroscopic Data
Crystallographic Validation
Single-crystal X-ray diffraction confirms the planar quinoline system and non-coplanar imidazole ring, with hydrogen bonding between methanol OH and neighboring nitrogen atoms.
Comparative Analysis of Methods
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
